molecular formula C24H41NO B12436616 (3beta,20S)-3-Methoxy-N,N-dimethylpregn-5-en-20-amine; (-)-Pachyaximine A

(3beta,20S)-3-Methoxy-N,N-dimethylpregn-5-en-20-amine; (-)-Pachyaximine A

Cat. No.: B12436616
M. Wt: 359.6 g/mol
InChI Key: ZTNBSFMIFOLVCM-ZQQJOWABSA-N
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Description

The compound {1-[(9aR,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}dimethylamine is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(9aR,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}dimethylamine typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: to form the cyclopenta[a]phenanthrene core.

    Methoxylation: to introduce the methoxy group.

    Alkylation: to attach the ethyl group.

    Amine functionalization: to introduce the dimethylamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

{1-[(9aR,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}dimethylamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and dimethylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

{1-[(9aR,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}dimethylamine: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(9aR,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}dimethylamine involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

{1-[(9aR,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}dimethylamine: can be compared with other cyclopenta[a]phenanthrene derivatives, such as:

  • {1-[(9aR,11aS)-7-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}dimethylamine
  • {1-[(9aR,11aS)-7-ethoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}dimethylamine

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of {1-[(9aR,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}dimethylamine

Properties

Molecular Formula

C24H41NO

Molecular Weight

359.6 g/mol

IUPAC Name

1-[(10R,13S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16?,18?,19?,20?,21?,22?,23-,24+/m0/s1

InChI Key

ZTNBSFMIFOLVCM-ZQQJOWABSA-N

Isomeric SMILES

CC(C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C

Origin of Product

United States

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